3,3'-Diaminodiphenylmethane
Overview
Description
3,3'-Diaminodiphenylmethane is a chemical compound that is closely related to various derivatives of diaminodiphenylmethane, which are extensively studied for their applications in polymer science and their metabolic pathways in biological systems. Although the provided papers do not directly discuss 3,3'-Diaminodiphenylmethane, they provide insights into the properties and reactions of similar compounds, which can be extrapolated to understand the behavior of 3,3'-Diaminodiphenylmethane.
Synthesis Analysis
The synthesis of related compounds, such as 4,4'-diaminodiphenylmethane (MDA) and its polyfluorinated derivative, involves complex organic reactions. For instance, MDA was used to investigate its metabolism using rabbit liver microsomes, which led to the identification of three metabolites: azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane . Another study synthesized a polyfluorinated aromatic diamine, which was then reacted with various aromatic dianhydrides to produce a series of polyimides . These studies highlight the reactivity of diaminodiphenylmethane derivatives and their potential for forming polymers.
Molecular Structure Analysis
The molecular structure of diaminodiphenylmethane derivatives is characterized by the presence of two amine groups attached to a central methylene bridge flanked by phenyl rings. X-ray analysis and theoretical calculations using DFT/B3LYP/6-311G** were employed to determine the molecular structure of synthesized compounds, such as 4,4'-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of diaminodiphenylmethane derivatives is demonstrated through various chemical reactions. For example, triphenylmethane and related compounds undergo reactions with cesium-potassium-sodium alloy, leading to unique structures involving phenyl migration . This indicates that diaminodiphenylmethane derivatives can participate in complex reactions, resulting in significant structural changes.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaminodiphenylmethane derivatives are influenced by their molecular structure. Polyimides derived from these compounds exhibit good thermal stability, solubility in organic solvents, and desirable dielectric properties . The presence of alkyl substituents and other modifications can affect these properties, making the derivatives suitable for various applications, such as in the electronics industry for their dielectric properties or as gas separation membranes due to their permeability characteristics .
Scientific Research Applications
Preparation of Organo-soluble Polyimides : 3,3'-Diaminodiphenylmethane has been used in the preparation of polyimides which possess good solubility in organic solvents and exhibit high thermal stability, along with high transmittance at certain wavelengths, making them suitable for various industrial applications (Lu et al., 1999).
Bio-Monitoring in Workplace Exposure : This compound has been studied for its excretion in urine as a biomarker for exposure, particularly in workers exposed to a mixture of related compounds (Cocker et al., 1988).
Ethanol Dehydration via Pervaporation : Novel carboxyl-containing polyimides synthesized using 3,3'-Diaminodiphenylmethane have been employed as membranes for ethanol dehydration, demonstrating superior pervaporation performance (Xu & Wang, 2015).
Analytical Purposes in Gas Chromatography : The compound has been used in the synthesis of its deuterated analogue for analytical purposes in gas chromatography-negative ion chemical ionization mass spectrometry (Natangelo et al., 1991).
Dielectric Behavior of Polyimide Films : Research on the dielectric behavior of aromatic polyimides prepared using 3,3'-Diaminodiphenylmethane has been conducted to understand their electrical insulating properties, which are crucial for various electronic applications (Chisca et al., 2011).
Synthesis of Photosensitive Polyimides : The synthesis of novel, photosensitive polyimides using methylthiomethyl-substituted 3,3'-Diaminodiphenylmethanes has been explored. These polyimides are intrinsically photosensitive and have applications in the field of photolithography (Chiang & Mei, 1993).
Miscibility and Morphological Features in Epoxy Resin Blends : The compound has been studied for its role in the curing of epoxy resins, affecting the miscibility and morphology of the resulting blends, which is vital in developing materials with tailored properties (Larrañaga et al., 2005).
Allergic Patch Test Reactions : Studies have explored allergic reactions to 3,3'-Diaminodiphenylmethane in patients with suspected contact dermatitis, highlighting its clinical relevance in occupational health (Fortina et al., 2001).
Hydrogen-bonding Interaction in Polymer Blends : Research on the specific interactions between low-molecular-weight diamino compounds including 3,3'-Diaminodiphenylmethane and polymers like poly(ε-caprolactone) has been conducted to understand their thermal and mechanical properties (Watanabe et al., 2001).
Methylene Blue Adsorption : The synthesis of poly(3,3'-Diaminodiphenylmethane) and its application in dye adsorption, particularly for methylene blue, has been studied, highlighting its potential in wastewater treatment and environmental cleanup (Maruthapandi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-[(3-aminophenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFBUUFHALZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173110 | |
Record name | Benzenamine, 3,3'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diaminodiphenylmethane | |
CAS RN |
19471-12-6 | |
Record name | Benzenamine, 3,3'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,3'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Methylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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